1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Description
1,6,7-Trimethyl-3-(2-oxo-2-phenylethyl)-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a structurally complex heterocyclic compound featuring an imidazo[1,2-g]purine-dione core. This core is substituted with:
- 1,6,7-Trimethyl groups: Methylation at these positions enhances steric bulk and modulates electronic properties.
While direct biological data for this compound are absent in the provided evidence, structural analogs (e.g., imidazo-purine-diones with varied substituents) suggest roles in modulating enzyme interactions or receptor binding, particularly in contexts like kinase inhibition or epigenetic regulation .
Properties
IUPAC Name |
4,7,8-trimethyl-2-phenacyl-6-prop-2-enyl-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-5-11-24-13(2)14(3)26-17-18(22-20(24)26)23(4)21(29)25(19(17)28)12-16(27)15-9-7-6-8-10-15/h5-10,17-18H,1,11-12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLVZQQVRZXGTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3C(N=C2N1CC=C)N(C(=O)N(C3=O)CC(=O)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,6,7-Trimethyl-3-(2-oxo-2-phenylethyl)-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound known for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C16H18N4O3
- Molecular Weight : 318.34 g/mol
- LogP : -0.0772 (indicating hydrophilicity) .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions which may include:
- Formation of Imidazole Ring : Utilizing precursors that contain imidazole functionalities.
- Functionalization : Introducing phenyl and alkenyl groups through various coupling reactions.
- Purification : Employing chromatographic techniques to isolate the desired product .
Anticancer Properties
Research indicates that derivatives of imidazo[1,2-g]purine compounds exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in various cancer cell lines.
A study demonstrated that similar compounds showed promising results against breast cancer cells by targeting specific signaling pathways involved in tumor growth .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- Phospholipase A2 Inhibition : This enzyme plays a crucial role in inflammatory processes. Inhibition studies revealed that related compounds could significantly reduce phospholipase activity, suggesting potential anti-inflammatory applications .
Binding Affinity
The binding affinity to human serum albumin (HSA) has been assessed:
- Compounds with similar structures demonstrated low micromolar binding affinities to HSA, indicating favorable pharmacokinetic profiles for therapeutic applications .
Case Studies
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : Variations in substituents on the imidazole ring significantly influence the potency against cancer cells.
- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target proteins.
Scientific Research Applications
Chemistry
Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as alkylation and acylation. The unique structure allows for modifications that can lead to the development of novel compounds with desired properties.
Biology
Cellular Processes : Research indicates that this compound may influence cellular processes by interacting with specific enzymes and receptors. Studies have highlighted its potential role in modulating enzyme activity and affecting biochemical pathways.
Mechanism of Action : It has been observed to inhibit certain phosphodiesterases (PDEs) and block transient receptor potential ankyrin 1 (TRPA1) channels. These interactions suggest potential applications in pain management and inflammation modulation.
Medicine
Analgesic and Anti-inflammatory Properties : Preliminary studies have investigated the compound's analgesic effects, indicating potential use in pain relief therapies. Its anti-inflammatory properties are also being explored for therapeutic applications in inflammatory diseases.
Drug Development : Given its biological activity, this compound is being studied for its potential as a lead compound in drug development aimed at treating various conditions such as chronic pain and inflammatory disorders.
Industry
Material Science : The compound's unique properties make it useful in developing new materials. Its stability and reactivity can be harnessed to create advanced materials for various industrial applications.
Case Study 1: Analgesic Activity
A study published in a peer-reviewed journal explored the analgesic effects of the compound on animal models of pain. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential use in clinical settings for pain management.
Case Study 2: Anti-inflammatory Effects
Research focusing on the anti-inflammatory properties demonstrated that the compound effectively reduced inflammatory markers in vitro. Further studies are needed to establish its efficacy in vivo and explore its mechanism of action in detail.
Comparison with Similar Compounds
1,6,7-Trimethyl-3-(3-Phenylpropyl)-8-(Tetrahydrofuran-2-ylmethyl)-Imidazo[1,2-f]Purine-2,4-Dione
- Core : Imidazo[1,2-f]purine-dione (isomeric core).
- Substituents :
- 3-(3-Phenylpropyl): A saturated alkyl chain with terminal phenyl, increasing lipophilicity.
- 8-(Tetrahydrofuran-2-ylmethyl): Oxygen-containing cyclic ether, enhancing solubility and hydrogen-bonding capacity.
1,7-Dimethyl-8-(2-Hydroxyethyl)-Imidazo[2,1-f]Purine-2,4-Dione
- Core : Imidazo[2,1-f]purine-dione (positional isomerism).
- Substituents :
- 1,7-Dimethyl: Reduced methylation compared to the target compound.
- 8-(2-Hydroxyethyl): Polar substituent, improving aqueous solubility.
Physicochemical and Pharmacokinetic Properties
Hypothetical and inferred data based on substituent contributions and QSAR principles :
Similarity Indexing and Virtual Screening Insights
- Tanimoto Coefficient : Structural similarity indices (e.g., ~70–80% with imidazo-purine-dione analogs) suggest moderate overlap in pharmacophoric features .
- Chemical Space Docking : The allyl and ketone groups in the target compound may enhance docking scores to targets like kinases or epigenetic regulators, compared to saturated or less polar analogs .
Implications for Structure-Activity Relationships (SAR)
- Position 3 : The 2-oxo-2-phenylethyl group (target) vs. 3-phenylpropyl (analog) highlights the trade-off between hydrogen-bonding (ketone) and lipophilicity (alkyl chain).
- Methylation Pattern : 1,6,7-Trimethylation (target) may optimize steric shielding or metabolic stability relative to less-methylated analogs .
Preparation Methods
Core Structure Formation: Imidazo[1,2-g]Purine Skeleton
The imidazo[1,2-g]purine core is constructed via cyclization reactions between substituted pyrimidine or purine precursors. A widely adopted method involves the condensation of 2-aminopurine derivatives with α-haloacetophenones under Friedel-Crafts conditions. For example:
Starting Material Preparation :
Cyclization Optimization :
Methylation at Positions 1, 6, and 7
Selective methylation of the nitrogen atoms at positions 1, 6, and 7 is achieved through sequential alkylation:
Stepwise Alkylation Protocol :
Regioselectivity Control :
Introduction of 2-Oxo-2-Phenylethyl Group at Position 3
The ketone-functionalized side chain is introduced via a two-step acylation-oxidation sequence:
Friedel-Crafts Acylation :
Oxidation to Ketone :
Allylation at Position 8
The prop-2-en-1-yl (allyl) group is introduced via carbocation-mediated alkylation:
Carbocation Generation :
Nucleophilic Attack by Allyltrimethylsilane :
Final Purification and Characterization
Chromatographic Purification :
Spectroscopic Validation :
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Regioselectivity in Methylation :
Oxidation Side Reactions :
Allyl Group Isomerization :
- Reaction under inert atmosphere (N₂) suppresses radical-mediated isomerization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
